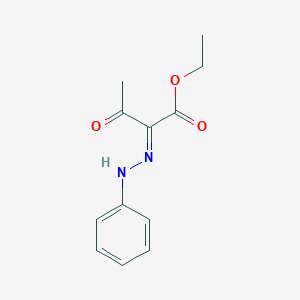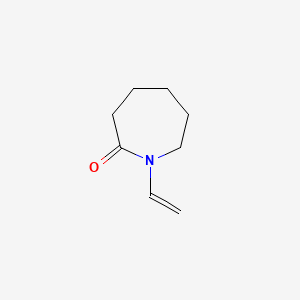
ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate can be synthesized through a multi-step process involving the condensation of ethyl acetoacetate with phenylhydrazine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general synthetic route involves:
Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate product undergoes cyclization to form the desired ester compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Acidic or basic catalysts such as sulfuric acid, hydrochloric acid, or sodium hydroxide are used to facilitate various reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Hydrazine derivatives and alcohols.
Substitution Products: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Phenylhydrazine: Another precursor, used in the preparation of hydrazones and other derivatives.
Hydrazones: A class of compounds with similar structural features, known for their diverse chemical reactivity and applications.
Propriétés
IUPAC Name |
ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAQRIKKRCRGD-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)





![2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B7770986.png)


![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B7771031.png)
